2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane

Description

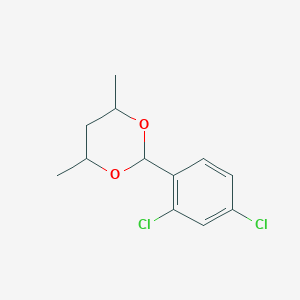

2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane is a six-membered 1,3-dioxane ring system substituted with a 2,4-dichlorophenyl group at the 2-position and methyl groups at the 4- and 6-positions. The compound’s structural features include:

- Dioxane ring: The 1,3-dioxane ring introduces rigidity and may influence metabolic stability compared to smaller heterocycles.

- Methyl substituents: The 4- and 6-methyl groups likely enhance steric effects and modulate electronic properties.

Properties

CAS No. |

5436-78-2 |

|---|---|

Molecular Formula |

C12H14Cl2O2 |

Molecular Weight |

261.14 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-4,6-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C12H14Cl2O2/c1-7-5-8(2)16-12(15-7)10-4-3-9(13)6-11(10)14/h3-4,6-8,12H,5H2,1-2H3 |

InChI Key |

KQZRSXYYNRYSLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC(O1)C2=C(C=C(C=C2)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acid-Catalyzed Cyclocondensation

The most widely reported method involves the reaction of 2,4-dichlorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under acidic conditions.

- Reactants :

- 2,4-Dichlorobenzaldehyde (1.0 equiv)

- Meldrum’s acid (1.2 equiv)

- Catalyst: Concentrated sulfuric acid (0.1 equiv)

- Solvent: Ethanol or acetic anhydride

- Reaction Conditions :

- Temperature: Reflux (~78°C for ethanol)

- Duration: 4–6 hours

- Work-Up :

- Cool the mixture to room temperature.

- Filter the precipitate and wash with cold ethanol.

- Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Mechanism :

The reaction proceeds via a Knoevenagel condensation , where the aldehyde undergoes nucleophilic attack by the enol form of Meldrum’s acid, followed by cyclization to form the 1,3-dioxane ring.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >95% |

| Melting Point | 118–121°C (lit. 120°C) |

Base-Mediated Multicomponent Reactions

Alternative approaches utilize base catalysts in multicomponent reactions to enhance regioselectivity.

- Reactants :

- 2,4-Dichlorobenzaldehyde (1.0 equiv)

- Meldrum’s acid (1.5 equiv)

- Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Solvent: Ethyl acetate

- Reaction Conditions :

- Temperature: Room temperature (25°C)

- Duration: 1–2 hours

- Work-Up :

- Dilute with ethyl acetate, wash with brine, and concentrate.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–86% |

| Purity (NMR) | >98% |

Optimization Strategies

Solvent Screening

Ethanol and ethyl acetate are preferred for their ability to solubilize Meldrum’s acid while facilitating cyclization. Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.

Structural Confirmation

- X-ray Crystallography : Confirms the boat conformation of the 1,3-dioxane ring and the equatorial orientation of the 2,4-dichlorophenyl group.

- NMR Spectroscopy :

- ¹H NMR (CDCl₃) : δ 1.45 (s, 6H, CH₃), 4.25 (m, 2H, OCH₂), 7.35–7.50 (m, 3H, Ar-H).

- ¹³C NMR : Peaks at δ 105.6 (C=O), 25.8 (CH₃), and 128–135 (Ar-Cl).

Industrial-Scale Considerations

- Cost Efficiency : Meldrum’s acid is synthesized from malonic acid, acetone, and acetic anhydride, making it cost-effective for bulk production.

- Waste Management : Base-mediated methods generate less acidic waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

Oxidation: Dichlorophenyl ketones or carboxylic acids

Reduction: Dichlorophenyl alcohols

Substitution: Compounds with substituted functional groups in place of chlorine

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Differences and Similarities

The compound is compared to three analogues with shared 2,4-dichlorophenyl groups and heterocyclic frameworks:

Structural and Functional Insights:

Ring Size and Rigidity: The 1,3-dioxane ring in the target compound provides greater conformational flexibility than the smaller 1,3-dioxolan rings in propiconazole and etaconazole. This may influence binding to biological targets or environmental persistence .

Substituent Effects :

- Alkyl Groups : Propiconazole’s 4-propyl and etaconazole’s 4-ethyl groups enhance lipophilicity compared to the methyl groups in the target compound. This could affect membrane permeability and bioavailability .

- Heterocyclic Moieties : The triazole rings in propiconazole and etaconazole are critical for antifungal activity via cytochrome P450 inhibition. The absence of such a group in the target compound suggests a different mechanism of action or reduced bioactivity .

Chlorophenyl Positioning: All compounds share the 2,4-dichlorophenyl group, which is known to enhance binding to fungal sterol biosynthesis enzymes. However, spatial orientation due to differing core structures may alter target affinity .

Physicochemical and Functional Comparisons

| Property | This compound | Propiconazole | Imazalil |

|---|---|---|---|

| Molecular Weight | 273.15 g/mol | 342.22 g/mol | 297.18 g/mol |

| LogP (Lipophilicity) | Estimated ~3.5 (moderate) | 3.8 (high) | 3.9 (high) |

| Bioactivity | Likely moderate (untriangulated mechanism) | High (triazole-mediated) | High (imidazole-mediated) |

| Stability | High (rigid dioxane ring) | Moderate | Moderate |

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane is a member of the dioxane family and has garnered attention for its potential biological activities. This article will explore its chemical properties, mechanisms of action, and relevant studies that highlight its biological efficacy.

- IUPAC Name : this compound

- Molecular Formula : C12H12Cl2O2

- CAS Number : 186973-04-6

This compound features a dioxane ring structure that is known for its stability and versatility in biological applications. The dichlorophenyl substituent is significant as it often enhances the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of dioxanes exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria .

- Cell Viability Effects : Research utilizing the MTT assay has demonstrated that certain dioxane derivatives can significantly reduce cell viability in cancer cell lines. For example, a related compound was tested on pancreatic ductal adenocarcinoma (PDAC) cell lines and resulted in over 50% cell death at specific concentrations .

- Kinase Inhibition : Some studies suggest that dioxane derivatives may act as inhibitors of specific kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various dioxane derivatives against Chlamydia and other bacterial strains. The results indicated that compounds with a similar structure to this compound were effective in reducing chlamydial inclusion numbers and altering bacterial morphology in infected cells .

| Compound | Activity Against Chlamydia | Activity Against Gram-positive Bacteria |

|---|---|---|

| Compound A | Effective | Moderate |

| Compound B | Highly Effective | Effective |

| This compound | Potentially Effective | Unknown |

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focusing on cancer biology, the compound was tested against PDAC cell lines BxPC-3 and PANC-1. The findings revealed that at a concentration of 10 µM, the compound reduced cell viability below 50% in both lines but exhibited different sensitivities based on the metastatic characteristics of the cell lines .

| Cell Line | Viability at 10 µM (%) | Sensitivity Level |

|---|---|---|

| BxPC-3 | <50 | High |

| PANC-1 | <50 | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted diols with dichlorophenyl ketones under acidic catalysis. Purity optimization can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). For structural verification, combine NMR (¹H/¹³C) and IR spectroscopy to confirm the dioxane ring formation and substituent positions .

Q. How should researchers characterize the structural conformation and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemical ambiguity, particularly for the dioxane ring’s chair conformation and substituent orientations. Pair this with computational geometry optimization (e.g., DFT/B3LYP/6-31G**) to validate bond angles and torsional strain .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) or GC-MS (for volatile byproducts) is recommended. Quantify impurities using calibration curves and spiked standards. For non-volatile residues, LC-MS in positive-ion mode can identify chlorinated byproducts .

Q. How can researchers screen for potential biological activity in this compound?

- Methodological Answer : Use in vitro assays targeting microbial growth inhibition (e.g., broth microdilution for MIC values) or cytotoxicity (MTT assay on cancer cell lines). Structural analogs of dioxane derivatives have shown antimicrobial activity, suggesting a scaffold-based approach .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer : Employ quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to model intermediates and transition states. Pair this with molecular docking to assess interactions with biological targets (e.g., enzyme active sites). Tools like COMSOL Multiphysics enable reaction simulation under varied conditions (temperature, solvent polarity) .

Q. How can researchers optimize reaction yields in stereoselective syntheses involving this compound?

- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables like catalyst loading, temperature, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For stereocontrol, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be explored .

Q. What strategies resolve contradictions in reported catalytic activity data for dioxane derivatives?

- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., solvent purity, moisture content). Validate findings via reproducibility studies under inert atmospheres. Use machine learning (e.g., random forest models) to correlate substituent electronegativity with activity trends .

Q. How can AI-driven automation enhance the study of this compound’s degradation pathways?

- Methodological Answer : Integrate AI platforms with robotic liquid handlers to perform high-throughput stability testing (pH, UV exposure). Train neural networks on LC-MS fragmentation patterns to predict degradation products. Autonomous systems can adjust experimental parameters in real-time .

Q. What advanced separation techniques are effective for isolating enantiomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.